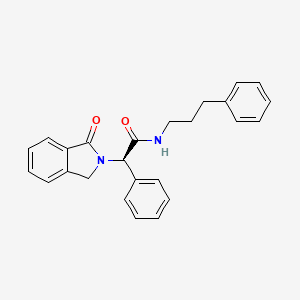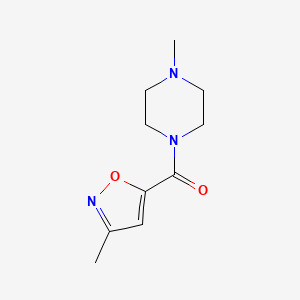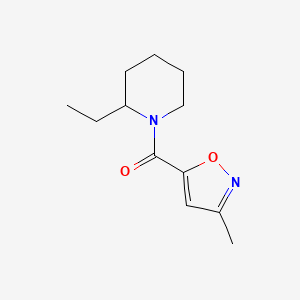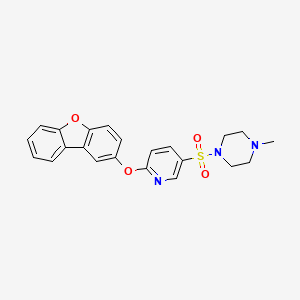
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide, commonly known as CTPB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTPB is a selective inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in various cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.
科学的研究の応用
CTPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, CTPB has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. CTPB has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy. In neurodegenerative disorders, CTPB has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In viral infections, CTPB has been shown to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C virus.
作用機序
CTPB selectively inhibits the N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide enzyme by binding to its catalytic subunit, leading to the disruption of this compound-dependent cellular processes. This compound is involved in the regulation of various signaling pathways, including DNA damage response, cell cycle progression, and apoptosis. By inhibiting this compound, CTPB induces cell death in cancer cells and protects against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
CTPB has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. In neurodegenerative disorders, CTPB has been shown to protect against neuronal damage by reducing oxidative stress and inflammation. CTPB has also been shown to inhibit the replication of various viruses by disrupting viral protein interactions and inhibiting viral RNA synthesis.
実験室実験の利点と制限
One of the major advantages of CTPB is its selectivity for the N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide enzyme, which reduces off-target effects and toxicity. CTPB has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of CTPB is its relatively low potency compared to other this compound inhibitors. Additionally, further studies are needed to investigate the long-term effects of CTPB on cellular processes and its potential side effects.
将来の方向性
There are several future directions for the research on CTPB. One potential direction is the development of CTPB as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to investigate the efficacy and safety of CTPB in animal models and clinical trials. Another direction is the exploration of CTPB as a potential antiviral agent, particularly for emerging viral infections. Additionally, further studies are needed to investigate the mechanism of action of CTPB and its potential interactions with other signaling pathways.
合成法
The synthesis of CTPB involves a multi-step process that includes the reaction of 3-cyanothiophene-2-carboxylic acid with 3,5-dimethylpyrazole to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product, CTPB. The synthesis method has been optimized to yield a high purity product with good yields.
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-9-12(2)21(20-11)15-5-3-13(4-6-15)16(22)19-17-14(10-18)7-8-23-17/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAZBUTRNEOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)



![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)